![molecular formula C6H4BrClFNO2S B2706882 2-Bromo-5-chloro-4-fluorobenzenesulfonamide CAS No. 1019018-92-8](/img/structure/B2706882.png)
2-Bromo-5-chloro-4-fluorobenzenesulfonamide
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Overview
Description
2-Bromo-5-chloro-4-fluorobenzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism Of Action
The mechanism of action of 2-Bromo-5-chloro-4-fluorobenzenesulfonamide is not well understood. However, it is believed to act by inhibiting the activity of carbonic anhydrase, which is involved in the regulation of pH and ion transport in various tissues. Inhibition of this enzyme can lead to a decrease in the growth and proliferation of cancer cells and the inhibition of bacterial and fungal growth.
Biochemical and physiological effects:
2-Bromo-5-chloro-4-fluorobenzenesulfonamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH and ion transport in various tissues. It has also been reported to exhibit antibacterial, antifungal, and antitumor activities.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Bromo-5-chloro-4-fluorobenzenesulfonamide in lab experiments include its ability to inhibit the activity of carbonic anhydrase, which is involved in various physiological processes. It also exhibits antibacterial, antifungal, and antitumor activities, making it useful in the development of new drugs. The limitations of using 2-Bromo-5-chloro-4-fluorobenzenesulfonamide in lab experiments include its potential toxicity and the need for caution when handling it.
Future Directions
There are several future directions for the research on 2-Bromo-5-chloro-4-fluorobenzenesulfonamide. One direction is the development of new drugs based on its antibacterial, antifungal, and antitumor activities. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, the development of new synthesis methods for 2-Bromo-5-chloro-4-fluorobenzenesulfonamide may lead to more efficient and cost-effective production of this important intermediate.
Synthesis Methods
The synthesis of 2-Bromo-5-chloro-4-fluorobenzenesulfonamide can be achieved by reacting 2,5-dibromo-4-chlorofluorobenzene with sulfamide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in an organic solvent such as dimethylformamide. The resulting product is purified by recrystallization.
Scientific Research Applications
2-Bromo-5-chloro-4-fluorobenzenesulfonamide has been used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has been reported to possess antibacterial, antifungal, and antitumor activities. It has also been used as a reagent in the synthesis of sulfonamide-based inhibitors of carbonic anhydrase, a zinc-containing enzyme that plays a crucial role in various physiological processes.
properties
IUPAC Name |
2-bromo-5-chloro-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFNO2S/c7-3-1-5(9)4(8)2-6(3)13(10,11)12/h1-2H,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWUXPGOJSZNDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)S(=O)(=O)N)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-4-fluorobenzenesulfonamide |
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